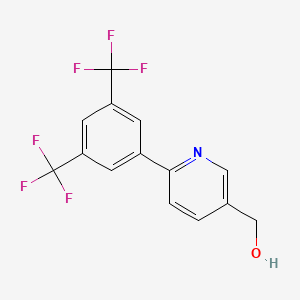
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C14H9F6NO and a molecular weight of 321.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methanol group and a phenyl ring bearing trifluoromethyl groups at the 3 and 5 positions . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridine and phenyl precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: undergoes various chemical reactions, including :
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Wissenschaftliche Forschungsanwendungen
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: can be compared with other similar compounds, such as :
- (6-(3,5-Difluoromethylphenyl)pyridin-3-yl)methanol
- (6-(3,5-Trifluoromethylphenyl)pyridin-3-yl)ethanol
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of trifluoromethyl groups in This compound imparts unique characteristics, such as increased lipophilicity and stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H9F6NO |
|---|---|
Molekulargewicht |
321.22 g/mol |
IUPAC-Name |
[6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-6,22H,7H2 |
InChI-Schlüssel |
LVUHVMNLPCTNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


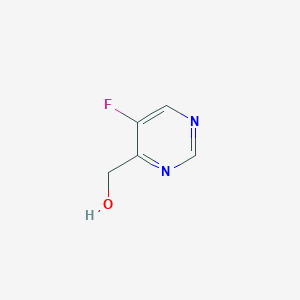
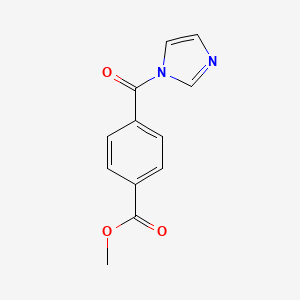
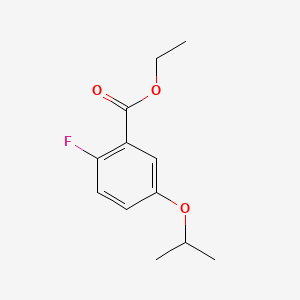
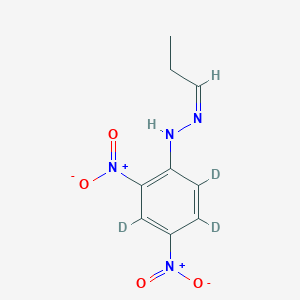
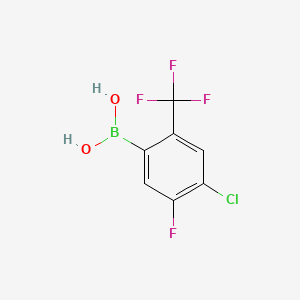
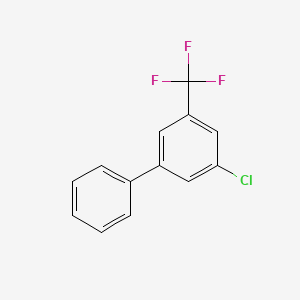
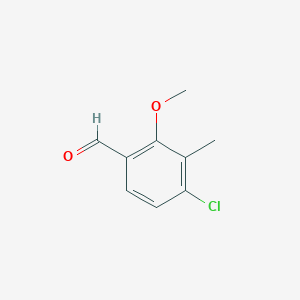
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

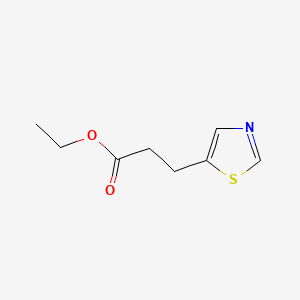
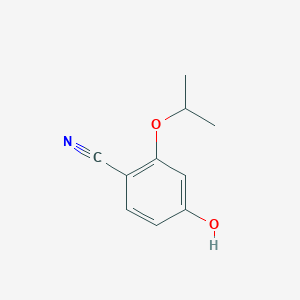

![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
